molecular formula C9H13N3O B1620251 2-[(3-Methylphenyl)amino]acetohydrazide CAS No. 2371-35-9

2-[(3-Methylphenyl)amino]acetohydrazide

Cat. No.: B1620251
CAS No.: 2371-35-9
M. Wt: 179.22 g/mol
InChI Key: RBYRNDLIFKJKKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methylphenyl)amino]acetohydrazide typically involves the reaction of 3-methylaniline with acetyl chloride to form N-(3-methylphenyl)acetamide. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[(3-Methylphenyl)amino]acetohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and have diverse applications in scientific research .

Properties

IUPAC Name

2-(3-methylanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-3-2-4-8(5-7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYRNDLIFKJKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307202
Record name 2-[(3-methylphenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2371-35-9
Record name 2371-35-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(3-methylphenyl)amino]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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